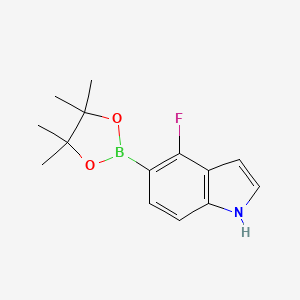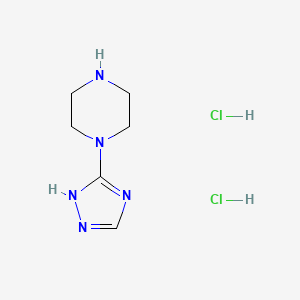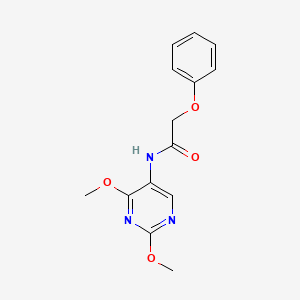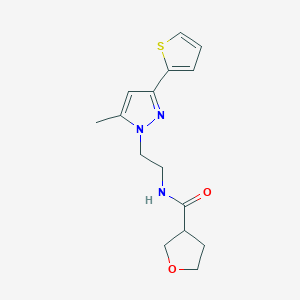
4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a boronic ester with a fluorine atom and an indole group. Boronic esters are often used in organic synthesis, particularly in Suzuki coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic esters are typically synthesized through a substitution reaction .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine”, has been analyzed . The structure was confirmed by various spectroscopic methods and X-ray diffraction .
Chemical Reactions Analysis
Boronic esters, such as this compound, are often used in Suzuki coupling reactions .
Physical And Chemical Properties Analysis
The molecular weight of a similar compound, “4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine”, is 238.07 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as a precursor for various synthetic pathways, particularly in the development of complex organic molecules. For example, Huang et al. (2021) demonstrated its use in the synthesis of boric acid ester intermediates, showcasing its role in creating compounds with potential applications in material science and pharmaceuticals Huang et al., 2021. Similarly, Yao Cheng (2012) explored its application in synthesizing AM-694, highlighting its potential in medicinal chemistry Yao Cheng, 2012.
Molecular Structure Analysis
The compound has also been studied for its structural properties, including crystallography and conformational analysis. Huang et al. (2021) provided an in-depth examination of its molecular structure through crystallographic analysis and density functional theory (DFT) calculations, offering insights into the physicochemical properties of such compounds Huang et al., 2021.
Application in Fluorescence Studies
In addition to its use in synthetic chemistry, 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has applications in developing fluorescent probes for biological imaging. Tian et al. (2017) developed a near-infrared fluorescence off-on probe for detecting benzoyl peroxide in samples and living cells, leveraging the unique properties of the compound for bio-imaging purposes Tian et al., 2017.
Photoluminescence and Electrical Conductivity
The compound also finds applications in the development of materials with specific optical and electrical properties. For instance, Ranger et al. (1997) explored the synthesis and characterization of well-defined poly(2,7-fluorene) derivatives, showcasing the role of similar compounds in creating materials for blue-light-emitting devices Ranger et al., 1997.
Eigenschaften
IUPAC Name |
4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(12(10)16)7-8-17-11/h5-8,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHTYXFUXRZYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967303.png)
![N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2967304.png)


![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)
![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)
![Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2967316.png)



![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)
![(5-Fluoropyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967324.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2967326.png)